4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid
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Overview
Description
4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing hydroxymethyl and carboxylic acid groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(Formyl)-1,2,5-oxadiazole-3-carboxylic acid, while reduction of the oxadiazole ring can produce different reduced derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid include other oxadiazole derivatives such as:
- 4-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid
- 4-(Hydroxymethyl)-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness
What sets this compound apart is its specific ring structure and the presence of both hydroxymethyl and carboxylic acid functional groups
Properties
Molecular Formula |
C4H4N2O4 |
---|---|
Molecular Weight |
144.09 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4/c7-1-2-3(4(8)9)6-10-5-2/h7H,1H2,(H,8,9) |
InChI Key |
KARWJKFMHIOFPB-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NON=C1C(=O)O)O |
Origin of Product |
United States |
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